molecular formula C9H17NO3 B3061278 (E)-2-Butenyl-4-methyl-threonine CAS No. 81135-57-1

(E)-2-Butenyl-4-methyl-threonine

Cat. No. B3061278
CAS RN: 81135-57-1
M. Wt: 187.24 g/mol
InChI Key: RPALEGQGCGCFCX-FIWMUJSFSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic chemistry. The synthesis of a compound can often be found in the scientific literature .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used could include spectroscopy, X-ray crystallography, or nuclear magnetic resonance (NMR) imaging .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can be determined experimentally, or predicted based on the compound’s structure and the known reactivity of its functional groups .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

Biosynthesis and Enzymatic Analysis

  • Biosynthesis in Cyclosporin A : The amino acid (E)-2-Butenyl-4-methyl-threonine, also known as Bmt, plays a crucial role in the biosynthesis of cyclosporin A, a significant immunosuppressive drug. The biosynthesis involves a two-phase process starting with the formation of a polyketide backbone and subsequent transformation to the final product. Key intermediates in this process have been identified, such as 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, highlighting the complex enzymatic pathways involved in the synthesis of Bmt and its integration into cyclosporin A (Offenzeller et al., 1993).

  • Enzymatic Analysis of Bmt Biosynthesis : Further enzymatic studies on the biosynthesis of (E)-2-Butenyl-4-methyl-threonine reveal the intricate steps involved, including the conversion of acetyl-CoA, malonyl-CoA, NADPH, and S-adenosylmethionine into 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid via a polyketide pathway. These insights shed light on the specificities of Bmt polyketide synthase and its role in the biosynthetic pathway (Offenzeller et al., 1996).

Isolation and Structural Analysis

  • Isolation from Tolypocladium Inflatum : Research has successfully isolated (E)-2-Butenyl-4-methyl-threonine from a blocked mutant of Tolypocladium inflatum, a fungus known for producing cyclosporin. The isolation process and subsequent structural determination of this amino acid have provided valuable insights into its role in cyclosporin production and structure (Sanglier et al., 1990).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information is crucial for handling and working with the compound. This information can often be found in Material Safety Data Sheets (MSDS), which provide details on toxicity, environmental impact, safe handling practices, and emergency procedures .

properties

IUPAC Name

(E,2S,3R,4R)-2-amino-3-hydroxy-4-methyloct-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-4-5-6(2)8(11)7(10)9(12)13/h3-4,6-8,11H,5,10H2,1-2H3,(H,12,13)/b4-3+/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPALEGQGCGCFCX-FIWMUJSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(C(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197219
Record name 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Butenyl-4-methyl-threonine

CAS RN

81135-57-1
Record name 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81135-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenyl-4-methylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081135571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((E)-2-BUTENYL)-4-METHYL-L-THREONINE, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46DWS7A8NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Butenyl-4-methyl-threonine
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Reactant of Route 6
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